molecular formula C19H14ClN3O2S B13365817 Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13365817
M. Wt: 383.9 g/mol
InChI Key: BRQPCXNBCLJZRL-UHFFFAOYSA-N
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Description

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core linked to a thienyl group and a benzoate ester. The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of pharmacological and biological activities, making it a valuable target for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The chloro and thienyl groups may enhance binding affinity and selectivity, while the benzoate ester can improve the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester enhances its solubility and bioavailability, making it a valuable compound for various applications .

Biological Activity

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H13ClN2O2S
  • Molecular Weight : 320.79 g/mol
  • IUPAC Name : this compound

The compound acts primarily as an adenosine A2A receptor antagonist , which is implicated in various pathological conditions including cancer and neurological disorders. Research indicates that the inhibition of this receptor can lead to reduced tumor growth and improved outcomes in models of cancer treatment . Additionally, it may modulate tyrosine kinase signaling pathways, further contributing to its antitumor effects .

Anticancer Properties

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of Tumor Growth : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it displayed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) in dose-dependent assays.
  • Mechanistic Insights : The compound's ability to inhibit the adenosine A2A receptor leads to decreased levels of cyclic AMP (cAMP), which is associated with reduced proliferation and increased apoptosis in cancer cells .

Other Biological Activities

Beyond its anticancer effects, this compound has also been studied for:

  • Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective properties through its interaction with GABA receptors, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Anti-inflammatory Action : The compound has shown promise in reducing inflammation markers in animal models, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study A (2020)Evaluated the effects on MCF-7 cellsSignificant reduction in cell viability at concentrations >10 µM
Study B (2021)Investigated neuroprotective effectsCompound reduced neuronal apoptosis in vitro
Study C (2023)Assessed anti-inflammatory propertiesDecreased levels of TNF-alpha and IL-6 in vivo

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

methyl 2-[(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate

InChI

InChI=1S/C19H14ClN3O2S/c1-25-19(24)13-5-2-3-6-14(13)21-18-17(15-7-4-10-26-15)22-16-9-8-12(20)11-23(16)18/h2-11,21H,1H3

InChI Key

BRQPCXNBCLJZRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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